2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide
Description
2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Properties
IUPAC Name |
2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-4-26(5-2)24(29)16-27-15-22(20-9-7-8-10-21(20)27)31-17-23(28)25-18-11-13-19(14-12-18)30-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTXFFCITYUMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the carbamoyl group. Common reagents and conditions for these reactions include organic solvents, specific catalysts, and controlled temperatures.
Scientific Research Applications
2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- 6-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide . Compared to these compounds, 2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is unique due to its specific functional groups and the presence of the diethylacetamide moiety, which can influence its biological activity and chemical properties .
Biological Activity
The compound 2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide represents an intriguing area of study due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes an indole moiety, a carbamoyl group, and a diethylacetamide functional group. The synthesis typically involves multi-step organic reactions, including the formation of the indole core and subsequent modifications to introduce the ethoxyphenyl and sulfanyl groups.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Indole | Core structure providing biological activity |
| Ethoxyphenyl | Enhances lipophilicity and biological interactions |
| Carbamoyl Group | Potential site for biological activity |
| Diethylacetamide | Modifies pharmacokinetic properties |
Biological Activity
The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and effects on specific cellular pathways.
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The compound under study has shown promise in inhibiting cell proliferation in several cancer cell lines. For instance, studies have demonstrated that indole derivatives can induce apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be within the micromolar range, indicating significant potency.
- Mechanistic Insights : Another study explored the mechanism of action, revealing that the compound may inhibit topoisomerase II activity, leading to DNA damage in cancer cells. This mechanism is crucial as it is a common target for many anticancer drugs.
- Antimicrobial Testing : In a series of antimicrobial assays, the compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
